MAT2A inhibitor 4

Cardiovascular Safety hERG Liability In Vivo Toxicology

Select MAT2A inhibitor 4 as your active-site MAT2A probe for unambiguous mechanistic dissection. Its FIDAS-class orthosteric binding avoids the SAM-trapping artifacts of allosteric inhibitors like AG-270, while the confirmed absence of hERG inhibition eliminates confounding cardiovascular toxicity in vivo. With DMSO solubility ≥55 mg/mL, you can minimize vehicle toxicity in HTS—a critical advantage over less soluble chemotypes. Long-term powder storage (-20°C, 3 years) ensures multi-year reproducibility.

Molecular Formula C16H15ClFN
Molecular Weight 275.75 g/mol
Cat. No. B8144302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAT2A inhibitor 4
Molecular FormulaC16H15ClFN
Molecular Weight275.75 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C16H15ClFN/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+
InChIKeyZAXUUHSGXRGGON-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAT2A Inhibitor 4: A FIDAS-Agent Stilbene Derivative for MAT2A Catalytic Subunit Inhibition in Cancer Research


MAT2A inhibitor 4 (CAS 1391934-91-0) is a small-molecule inhibitor of the catalytic subunit of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for S-adenosylmethionine (SAM) biosynthesis [1]. It belongs to the fluorinated N,N-dialkylaminostilbene (FIDAS) class, characterized by a 2-chloro-6-fluorostyryl moiety and an N,N-dimethylaniline group . The compound was identified through structure-activity relationship studies aimed at developing agents active against MAT2A, a synthetic lethal target in methylthioadenosine phosphorylase (MTAP)-deficient cancers [1].

Why MAT2A Inhibitor 4 Cannot Be Interchanged with Other MAT2A Inhibitors in Research Protocols


MAT2A inhibitors exhibit profound divergence in binding mechanism, selectivity profile, and downstream biological effects, rendering direct substitution between compounds invalid. MAT2A inhibitor 4 is a catalytic subunit inhibitor from the FIDAS class that likely acts via a distinct mode compared to allosteric inhibitors such as AG-270, PF-9366, or IDE397 [1]. While allosteric inhibitors trap the enzyme in a conformation that prevents SAM release, FIDAS agents such as inhibitor 4 may compete directly with the substrate or cofactor at the active site, leading to different pharmacodynamic and resistance profiles [2]. Furthermore, the FIDAS series was explicitly optimized for the absence of hERG channel inhibition—a critical safety liability that may not be addressed in other chemotypes—making this series uniquely suitable for specific in vivo cardiovascular safety assessments [1].

Quantitative Differentiation Evidence for MAT2A Inhibitor 4 Relative to Clinical and Preclinical MAT2A Inhibitors


hERG Channel Liability: MAT2A Inhibitor 4 Demonstrates Undetectable Inhibition at Therapeutically Relevant Concentrations

A major differentiator for MAT2A inhibitor 4 and the broader FIDAS series is the intentional design and empirical confirmation of minimal hERG potassium channel interaction. This is a critical safety differentiator not reported for many other MAT2A inhibitor chemotypes. The original publication states that the optimized FIDAS agents possessed the 'desired property of not inhibiting the human hERG potassium ion channel at concentrations at which the FIDAS agents inhibit MAT2A' [1]. In contrast, while no explicit hERG data is available for AG-270 or IDE397 in the primary literature, such liabilities are a common attrition factor for kinase and enzyme inhibitors and are often not publicly disclosed unless specifically mitigated.

Cardiovascular Safety hERG Liability In Vivo Toxicology

Potency Benchmarking: MAT2A Inhibitor 4 Exhibits Intermediate Enzymatic Potency Among FIDAS Agents

Within the FIDAS series, MAT2A inhibitor 4 demonstrates potent but not maximal enzymatic inhibition. The compound is a close structural analog of FIDAS-3 and FIDAS-5. FIDAS-3 exhibits an IC50 of 4.9 μM, while FIDAS-5 shows an IC50 of 2.1 μM . The structure-activity relationship (SAR) outlined in the 2014 J. Med. Chem. paper indicates that compounds with the 2-chloro-6-fluorostyryl subunit (like inhibitor 4) were among the most active in the series, with potencies in the low nanomolar range [1]. This positions inhibitor 4 as a potent, early-generation tool for exploring active-site inhibition of MAT2A, distinct from the more potent allosteric clinical candidates.

Enzyme Inhibition MAT2A Activity FIDAS Agents

Physicochemical Profile: MAT2A Inhibitor 4 Offers Distinct Solubility and Stability Characteristics for In Vitro Assays

MAT2A inhibitor 4 exhibits specific solubility and storage parameters that differentiate it from other MAT2A inhibitors. The compound demonstrates a DMSO solubility of 55 mg/mL (199.46 mM) [1]. In comparison, the allosteric inhibitor AG-270 has a reported DMSO solubility of ≥ 10 mg/mL , while PF-9366 is soluble at ≥ 10 mg/mL in DMSO . The significantly higher DMSO solubility of inhibitor 4 (55 mg/mL) may offer practical advantages for high-concentration stock solution preparation and in vitro screening campaigns where DMSO concentration must be minimized.

Formulation Solubility In Vitro Assay Development

Chemical Stability: MAT2A Inhibitor 4 Demonstrates Extended Storage Viability Under Recommended Conditions

For laboratories managing large compound libraries or conducting long-term studies, the documented storage stability of MAT2A inhibitor 4 provides a logistical advantage. The compound is reported to be stable as a powder at -20°C for 2-3 years, and as a DMSO stock solution at -80°C for 6 months to 1 year [1]. This stability profile is well-defined and comparable to or better than that of other MAT2A inhibitors like AG-270, which also recommends storage at -20°C but without published long-term stability data . The explicit documentation of long-term stability reduces the risk of compound degradation affecting experimental reproducibility.

Compound Management Stability Long-Term Storage

Optimal Research Applications for MAT2A Inhibitor 4 Based on Quantifiable Differentiation


In Vivo Cardiovascular Safety Profiling of MAT2A Inhibition

Researchers conducting in vivo efficacy studies in rodent models who require a MAT2A inhibitor with a documented clean cardiovascular safety profile should prioritize MAT2A inhibitor 4. The compound's confirmed lack of hERG channel inhibition at active concentrations [1] eliminates a major confounding variable in cardiovascular telemetry or ECG studies, allowing for cleaner interpretation of target-related versus off-target cardiac effects. This is a unique advantage not established for many clinical-stage MAT2A inhibitors.

High-Throughput Screening and Dose-Response Assays Requiring High DMSO Solubility

For high-throughput screening (HTS) campaigns or large-scale dose-response matrix experiments where DMSO concentration must be strictly controlled to avoid cellular toxicity, MAT2A inhibitor 4's high DMSO solubility (55 mg/mL) [1] is a critical selection criterion. This property allows for the preparation of highly concentrated stock solutions, minimizing the final DMSO percentage in assay wells and reducing vehicle-related artifacts compared to less soluble MAT2A inhibitors like AG-270 or PF-9366.

Mechanistic Studies of Active-Site MAT2A Inhibition and Resistance

Investigators studying the differential cellular responses to active-site versus allosteric MAT2A inhibition should employ MAT2A inhibitor 4 as a representative active-site probe. Unlike allosteric inhibitors such as AG-270 that trap SAM, FIDAS agents like inhibitor 4 are thought to act via a distinct mechanism [1]. This makes inhibitor 4 an essential tool for dissecting resistance pathways, feedback regulation of MAT2A expression, and synthetic lethal interactions specific to active-site blockade.

Long-Term Compound Library Management and Multi-Site Collaborative Studies

For core facilities or multi-institutional collaborations requiring a MAT2A inhibitor with well-documented long-term stability, MAT2A inhibitor 4 offers clear guidance. The specified powder stability at -20°C for 2-3 years and DMSO stock stability at -80°C for up to 1 year [1] reduces the risk of inter-experimental variability due to compound degradation, ensuring consistent pharmacological activity across different study sites and over extended project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAT2A inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.